bk-MDDMA (hydrochloride) is classified as a designer drug, which often appears in products marketed under various names, including "bath salts" or "plant food." Its synthesis and characterization have been documented in several scientific studies, emphasizing its relevance in both pharmacological research and forensic analysis. The compound's classification under controlled substances varies by jurisdiction, necessitating careful regulation and handling in laboratory settings .
The synthesis of bk-MDDMA typically involves the reaction of 3,4-methylenedioxyphenylacetone with methylamine. The process can be broken down into several key steps:
The characterization of the synthesized compound is achieved using techniques such as nuclear magnetic resonance spectroscopy (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) . These methods confirm the structural integrity and purity of the compound.
The molecular formula of bk-MDDMA (hydrochloride) is C12H15NO3·HCl, with a molecular weight of approximately 243.72 g/mol. The structure features a phenyl ring substituted with a methylenedioxy group and an amine side chain, characteristic of many synthetic cathinones.
Spectroscopic data from NMR and MS provide detailed insights into the compound's configuration and confirm its identity as a β-keto analog of MDMA .
bk-MDDMA can undergo various chemical reactions typical for phenethylamines and cathinones:
These reactions are essential for understanding the metabolic pathways of bk-MDDMA in biological systems .
As a psychoactive substance, bk-MDDMA exerts its effects primarily through modulation of neurotransmitter systems in the brain. It is believed to act as a releasing agent for serotonin, dopamine, and norepinephrine:
Pharmacological studies indicate that these interactions may lead to both stimulant and empathogenic effects .
bk-MDDMA serves primarily as a reference standard in forensic toxicology laboratories due to its classification as a new psychoactive substance. Its applications include:
Given its structural similarities to established psychoactive compounds, further research into bk-MDDMA may uncover additional therapeutic applications or risks associated with its use .
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4